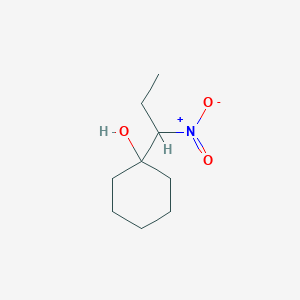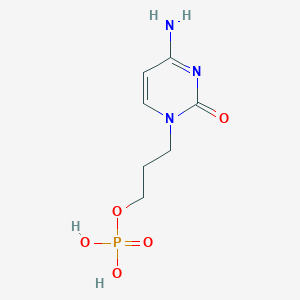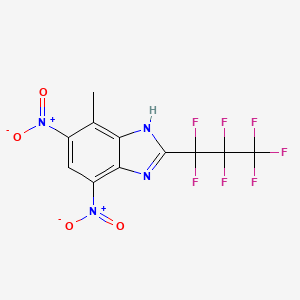
2-Naphthalen-1-yloxyacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalen-1-yloxyacetaldehyde is an organic compound with the molecular formula C12H10O2. It is characterized by the presence of a naphthalene ring system attached to an oxyacetaldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalen-1-yloxyacetaldehyde typically involves the reaction of 2-naphthol with an appropriate aldehyde under controlled conditions. One common method involves the use of 2-naphthol and an aldehyde in the presence of a base such as sodium hydroxide (NaOH) in ethanol (EtOH) as a solvent. The mixture is heated under reflux until the reaction is complete .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters would be essential for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions: 2-Naphthalen-1-yloxyacetaldehyde can undergo various chemical reactions, including:
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: 2-Naphthalen-1-yloxyacetic acid.
Reduction: 2-Naphthalen-1-yloxyethanol.
Substitution: Various substituted naphthalene derivatives depending on the substituent and reaction conditions.
Scientific Research Applications
2-Naphthalen-1-yloxyacetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Naphthalen-1-yloxyacetaldehyde involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the transient receptor potential melastatin 4 (TRPM4) channel, which is involved in various cellular processes. The inhibition of TRPM4 can lead to antiproliferative effects in cancer cells by inducing apoptosis and suppressing cell growth .
Comparison with Similar Compounds
1-Naphthalen-1-yloxyacetaldehyde: A structural isomer with different chemical properties and reactivity.
Naphthalene derivatives: Compounds such as 1-naphthalenesulfonic acid and 2-naphthalenesulfonic acid, which have different functional groups attached to the naphthalene ring.
Uniqueness: Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of biologically active compounds highlight its importance in research and industry .
Properties
CAS No. |
60148-34-7 |
|---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-naphthalen-1-yloxyacetaldehyde |
InChI |
InChI=1S/C12H10O2/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-8H,9H2 |
InChI Key |
SUWRQYQPFQCMFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Nonylpyrido[3,4-E][1,2,4]triazine](/img/structure/B14612982.png)


![2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol](/img/structure/B14612991.png)


![[(3Ar,6as,7r,8r,10r,10ar,10bs)-3a,8,10a-trihydroxy-2,10-dimethyl-3-oxo-7-[(phenylacetyl)oxy]-8-(prop-1-en-2-yl)-3,3a,4,6a,7,8,9,10,10a,10b-decahydrobenzo[e]azulen-5-yl]methyl(3-hydroxy-5-methoxyphenyl)acetate](/img/structure/B14613013.png)


![[4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone](/img/structure/B14613021.png)




